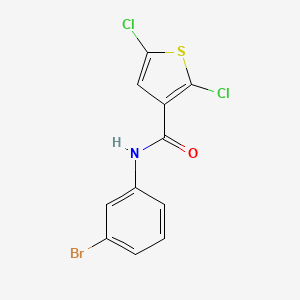

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two chlorine atoms and a carboxamide group. Additionally, the molecule contains a bromophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the chlorine and bromine atoms (halogenation), and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The halogens (chlorine and bromine) and the carboxamide group could potentially undergo various types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of halogens and the carboxamide group could influence these properties.Scientific Research Applications

Antimalarial Applications

Benzothiophene carboxamide derivatives, including compounds structurally related to N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide, have been investigated for their antimalarial properties. These compounds have shown potent inhibitory effects against Plasmodium falciparum enoyl-ACP reductase (PfENR), a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. The study by Banerjee et al. (2011) highlights the potential of bromo-benzothiophene carboxamide derivatives as slow tight-binding inhibitors of PfENR, suggesting their promise for the development of new antimalarial drugs (Banerjee et al., 2011).

Antibacterial and Antimicrobial Applications

Research into N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which share a similar structural motif with this compound, has shown significant antimicrobial potential. A study by Bąk et al. (2020) found that certain derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and activity against M. tuberculosis comparable to that of rifampicin. This underscores the utility of such compounds in combating resistant bacterial strains, with structure-activity relationship analyses providing insights into favorable structural modifications for enhanced activity (Bąk et al., 2020).

Synthesis and Functionalization

The synthesis and functionalization of carboxamide derivatives, including those related to this compound, have been explored for their potential in creating new chemical entities with antibacterial properties. Siddiqa et al. (2022) reported the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues with significant in vitro antibacterial activity against drug-resistant bacteria. This work demonstrates the versatility of such compounds in medicinal chemistry, especially in the development of treatments for infections caused by resistant bacteria (Siddiqa et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NOS/c12-6-2-1-3-7(4-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYZMZDXDRHSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2436407.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)

![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)